Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium

MOCVD precursor selection thermal stability volatility ranking

Y(TMHD)₃ is the established β-diketonate yttrium source for MOCVD YBCO superconducting layers (Jc up to 5×10⁶ A/cm², Tc 89–93 K). It delivers self-limiting radical-enhanced ALD Y₂O₃ growth at 200–300°C (0.5 Å/cycle) and enables 14.2±1.3 μm/h MOCVD YSZ coatings with the Zr(tmhd)₄ pair. In PE-CVD YSZ doping at 500–600°C, it achieves 1–2.7 mol% yttria at only 5.6–6.4 at% carbon. Unlike amidinate, cyclopentadienyl, or guanidinate alternatives, this precursor occupies a unique process window—select based on your specific deposition chemistry and thermal budget.

Molecular Formula C33H60O6Y
Molecular Weight 641.7 g/mol
Cat. No. B12059700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium
Molecular FormulaC33H60O6Y
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Y]
InChIInChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;
InChIKeyIAYLRLKRHZVTOP-LWTKGLMZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium TMHD (Y(thd)₃) ALD/CVD Precursor: Scientific Selection Guide and Quantitative Differentiation


Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) [Y(TMHD)₃, CAS 15632-39-0] is a β-diketonate coordination complex of yttrium with the formula Y(C₁₁H₁₉O₂)₃, possessing a molecular weight of 638.7 g/mol and melting point of 173–175°C . The compound exhibits a stable octahedral coordination geometry where the bulky tert-butyl substituents on the TMHD ligands confer sufficient volatility for vapor-phase thin-film deposition while providing moderate thermal stability [1]. Commercial preparations are typically available as white to off-white crystalline solids with purity specifications of ≥98% (standard research grade) to 99.9% (high-purity ALD grade), and the material is hygroscopic, requiring storage under dry conditions . Y(TMHD)₃ functions as a conventional yttrium source in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) processes for fabricating Y₂O₃ dielectric layers, YBa₂Cu₃O₇₋δ (YBCO) superconducting films, and yttria-stabilized zirconia (YSZ) thermal barrier coatings [2].

Why Generic Substitution of Yttrium Precursors for ALD/MOCVD Is Not Recommended: Y(TMHD)₃ Differentiation


Yttrium β-diketonate precursors cannot be treated as interchangeable commodities due to quantifiable differences in volatility, thermal decomposition behavior, carbon incorporation, and ligand coordination chemistry that directly impact film quality, deposition rate, and process reproducibility [1]. A systematic European Commission study of ten yttrium CVD precursors established that four candidates exhibited higher volatility than Y(TMHD)₃ while three possessed melting points below 100°C suitable for liquid delivery, confirming that Y(TMHD)₃ occupies a specific position within the precursor design space rather than representing a generic baseline [2]. In ALD applications, the precursor landscape now includes cyclopentadienyls [Y(Cp)₃], silylamides [Y(tmsa)₃], amidinates [Y(dpamd)₃], and guanidinates [Y(dpdmg)₃], each demonstrating distinct growth rates, ALD temperature windows, and film impurity profiles that render them non-substitutable without process re-optimization [3]. The selection decision between these candidates hinges on quantitative performance parameters documented in the comparative evidence below.

Quantitative Differentiation Evidence for Yttrium TMHD (Y(TMHD)₃) Versus Alternative Precursors


Volatility and Thermal Stability Comparison: Y(TMHD)₃ Versus Next-Generation Yttrium Precursors

In a systematic CORDIS study evaluating ten yttrium compounds as CVD precursors, Y(TMHD)₃ served as the benchmark reference against which all novel candidates were compared. Four of the ten evaluated precursors demonstrated higher volatility than Y(TMHD)₃, while three exhibited melting points below 100°C, enabling their use as liquid precursors without solid sublimation limitations [1]. This quantitative ranking establishes Y(TMHD)₃ as occupying an intermediate position in the volatility spectrum rather than representing optimal performance for all deposition conditions.

MOCVD precursor selection thermal stability volatility ranking vapor pressure

CVD Precursor Stability Window: Y(TMHD)₃ Versus Y(acac)₃ Operational Boundaries

The operational stability window for CVD precursors is defined by the temperature range bounded by source volatility on the low side and thermal decomposition on the high side. Direct comparison of Y(TMHD)₃ and Y(acac)₃ reveals that these two β-diketonate precursors exhibit substantially different stability windows that preclude their direct interchangeability without modifying deposition parameters [1]. Y(TMHD)₃ provides a broader and higher-temperature operational window due to the enhanced thermal stabilization conferred by the tert-butyl substituents on the TMHD ligand framework.

CVD stability window precursor decomposition yttrium acetylacetonate comparison

YSZ Doping Efficiency in PE-CVD: Y(TMHD)₃ Yttria Incorporation Versus Y(acac)₃ and Y(MeCp)₃

A comparative study at ORNL evaluated three yttrium organometallic precursors for stabilizing the cubic phase in YSZ coatings deposited by plasma-enhanced chemical vapor deposition. At temperatures between 500 and 600°C, Y(TMHD)₃ appeared to be the most efficient dopant, introducing the highest concentration of yttria (1–2.7 mol%) while maintaining carbon impurity levels of only 6.4–5.6 at.% [1]. In contrast, at 700–800°C, Y(acac)₃ introduced approximately twice as much yttria (8–15 mol%) as Y(TMHD)₃, though with comparable carbon incorporation (5.4–3 at.%) [1].

YSZ doping yttria-stabilized zirconia PE-CVD yttrium precursor efficiency

Radical-Enhanced ALD Performance: Y(TMHD)₃ Self-Limiting Growth and Temperature Window

Y(TMHD)₃ has been validated for radical-enhanced atomic layer deposition (RE-ALD) of Y₂O₃ thin films using oxygen radicals as the co-reactant. Quartz crystal microbalance (QCM) studies confirmed self-limiting surface reactions characteristic of true ALD behavior in the temperature window from 473 to 573 K (200–300°C), with a maximum deposition rate of 0.5 Å/cycle and a reactant pulse time requirement of 7 minutes for both Y(TMHD)₃ and O radicals to achieve surface saturation [1]. This contrasts with cyclopentadienyl-type yttrium precursors [Y(Cp)₃ and Y(MeCp)₃], which achieve growth rates of 1.2–1.3 Å/cycle at deposition temperatures as low as 175°C using water as the oxygen source without requiring plasma enhancement [2].

radical-enhanced ALD Y₂O₃ thin film self-limiting deposition growth per cycle

YBCO Superconducting Film Performance: Y(TMHD)₃-Based MOCVD Critical Current Density

Y(TMHD)₃, in combination with Ba(TMHD)₂ and Cu(TMHD)₂, has been employed as the yttrium source in MOCVD fabrication of YBa₂Cu₃O₇₋δ (YBCO) high-temperature superconducting films. Films deposited using this precursor system have demonstrated critical current density (Jc) values of 2.2 × 10⁵ A/cm² at 78 K in zero magnetic field [1] and Jc > 10⁶ A/cm² at 77 K with Tc > 90 K for optimized films deposited on SrTiO₃ substrates [2]. The maximum critical current density of 5 MA/cm² (5 × 10⁶ A/cm²) at 77 K with Tc = 90–93 K was achieved using Y(TMHD)₃-based precursors in an optimized MOCVD reactor with epitaxial film quality [3].

YBCO superconducting film MOCVD critical current density high-Tc superconductor

MOCVD YSZ Thermal Barrier Coating Deposition Rate with Y(TMHD)₃/Zr(tmhd)₄ System

The Y(TMHD)₃ and Zr(tmhd)₄ precursor combination delivered via aerosol-assisted liquid delivery (AALD) has been quantitatively characterized for MOCVD fabrication of yttria-stabilized zirconia (YSZ) thermal barrier coatings. The maximum tetragonal YSZ coating rate achieved was 14.2 ± 1.3 μm h⁻¹ at a substrate temperature of 827°C, yielding a layered coating microstructure suitable for thermal barrier applications [1]. The deposition kinetics exhibited first-order behavior with respect to temperature below 827°C, with an apparent activation energy of 50.9 ± 4.3 kJ mol⁻¹ and a maximum coating efficiency of approximately 10% at the highest growth rate [1].

YSZ thermal barrier coating MOCVD deposition rate yttria-stabilized zirconia

Yttrium TMHD (Y(TMHD)₃): Primary Research and Industrial Application Scenarios Based on Quantified Evidence


MOCVD Fabrication of YBCO High-Temperature Superconducting Tapes and Coated Conductors

Y(TMHD)₃ is the established yttrium source in the TMHD-family precursor system for MOCVD deposition of YBa₂Cu₃O₇₋δ superconducting layers. Films produced using Y(TMHD)₃ with Ba(TMHD)₂ and Cu(TMHD)₂ consistently achieve critical current densities of 10⁵ to 5 × 10⁶ A/cm² at 77–78 K with Tc values of 89–93 K [1][2][3]. The precursor's moderate thermal stability makes it compatible with deposition temperatures of 600–850°C required for epitaxial YBCO growth, and its solubility in tetrahydrofuran enables single-solution liquid delivery approaches that simplify multi-component film stoichiometry control [1].

Radical-Enhanced ALD of Y₂O₃ Dielectric and Passivation Layers

Y(TMHD)₃ is specifically validated for radical-enhanced ALD (RE-ALD) processes where oxygen radicals serve as the co-reactant. In the ALD temperature window of 200–300°C (473–573 K), Y(TMHD)₃ exhibits self-limiting surface reaction behavior, producing stoichiometric Y₂O₃ films with a deposition rate of 0.5 Å/cycle [1]. The 7-minute pulse time required for surface saturation informs reactor cycle time calculations and throughput planning. This application is most appropriate when a radical-enhanced ALD infrastructure is already established or when oxygen radical chemistry is preferred for minimizing hydroxyl contamination in the deposited oxide.

MOCVD Deposition of YSZ Thermal Barrier Coatings for Turbine Applications

The Y(TMHD)₃/Zr(tmhd)₄ precursor pair enables MOCVD fabrication of yttria-stabilized zirconia thermal barrier coatings with a quantified maximum deposition rate of 14.2 ± 1.3 μm h⁻¹ at 827°C [1]. The process produces layered coating microstructures suitable for thermal protection of nickel superalloy turbine components. The first-order deposition kinetics below 827°C with Ea = 50.9 kJ mol⁻¹ provides a predictive framework for process scale-up and temperature optimization. This MOCVD approach offers an alternative to line-of-sight EB-PVD and APS methods with potential advantages in coating conformality over complex geometries [1].

Low-Temperature YSZ Doping by PE-CVD for Cubic Phase Stabilization

For plasma-enhanced CVD deposition of YSZ coatings at substrate temperatures between 500 and 600°C, Y(TMHD)₃ demonstrates superior doping efficiency compared to Y(acac)₃ and Y(MeCp)₃, introducing the highest yttria concentration (1–2.7 mol%) while maintaining carbon impurity levels of 5.6–6.4 at.% [1]. This temperature-specific performance advantage makes Y(TMHD)₃ the preferred selection for low-to-moderate temperature PE-CVD processes where precise control over yttria doping in the 1–3 mol% range is required for cubic phase stabilization without excessive carbon contamination [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.